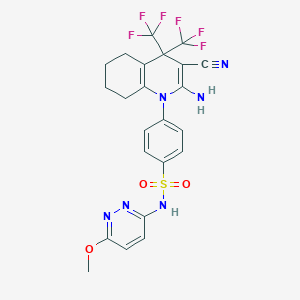![molecular formula C18H16Cl2F3N3O3 B395986 Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate CAS No. 488090-24-0](/img/structure/B395986.png)
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with 4,6-dimethyl-2-pyridinylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate
- Methyl 2-[(4,6-dimethyl-2-pyridinyl)amino]-3,3,3-trifluoropropanoate
Uniqueness
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
488090-24-0 |
|---|---|
Fórmula molecular |
C18H16Cl2F3N3O3 |
Peso molecular |
450.2g/mol |
Nombre IUPAC |
methyl 2-[(2,4-dichlorobenzoyl)amino]-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H16Cl2F3N3O3/c1-9-6-10(2)24-14(7-9)25-17(16(28)29-3,18(21,22)23)26-15(27)12-5-4-11(19)8-13(12)20/h4-8H,1-3H3,(H,24,25)(H,26,27) |
Clave InChI |
WYBPDFATDSXZHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NC(=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylpropanamide](/img/structure/B395903.png)
![Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate](/img/structure/B395905.png)
![ethyl 2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate](/img/structure/B395906.png)
![ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B395907.png)
![4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B395908.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B395910.png)
![2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B395911.png)
![N-[1-[(3-Cyano-4-ethyl-5-methyl-2-thienyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B395913.png)
![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395914.png)
![ethyl 7-chloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B395915.png)
![2-{[1-[(4-Chlorobenzoyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B395919.png)
![ethyl 2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate](/img/structure/B395921.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395924.png)
